
(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-tert-Butylphenol” is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols . It is a colorless oil that dissolves in basic water .
Synthesis Analysis
“2-tert-Butylphenol” can be prepared by acid-catalyzed alkylation of phenol with isobutene . In another study, a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment was reacted with CoIIpivalate or chloride to form one-dimensional coordination polymers .
Molecular Structure Analysis
The structure of “2,4-Ditert butyl phenol” was characterized as C14H22O through 1H NMR analysis .
Chemical Reactions Analysis
Chemical oxidation of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, led to the formation of free radicals .
Physical And Chemical Properties Analysis
“2-tert-Butylphenol” is a colorless oil that dissolves in basic water .
Aplicaciones Científicas De Investigación
High-Performance Polymers
A study by Chern et al. (2009) introduces polyimides (PIs) containing di-tert-butyl side groups synthesized via polycondensation. These PIs show low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their utility in electronic applications due to their insulating properties. The introduction of asymmetric di-tert-butyl groups and twisted-biphenyl structures effectively increases the interchain distance, decreasing intermolecular interaction and enhancing the polymers' performance (Chern, Twu, & Chen, 2009).
Organic Synthesis and Catalysis
In organic synthesis, derivatives of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine have been used to develop highly selective and efficient synthetic routes. For instance, the synthesis of cis-3,5-disubstituted morpholine derivatives demonstrates the versatility of related compounds in generating functionally diverse molecular structures. Electrophile-induced ring closure and nucleophilic displacement reactions have been employed to synthesize morpholines, showcasing the adaptability of these compounds in synthesizing complex molecular architectures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Photochemistry and Photophysics
The photochemistry of 4-chlorophenol, a related compound, has been studied, revealing pathways for reductive dehalogenation through both homolytic and heterolytic paths. This research indicates the potential of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine and its derivatives in photochemical applications, such as the generation of aryl cations and their subsequent reactions with pi nucleophiles. Such processes underline the compound's relevance in studying photogenerated reactive intermediates and their potential in photoinduced synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Safety and Hazards
While specific safety data for “(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, “tert-Butyl acrylate” is classified as a flammable liquid and vapor, and it’s harmful if swallowed or in contact with skin .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structure, it might be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various biological effects, such as antioxidant activity .
Action Environment
The action, efficacy, and stability of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of the environment, with different pH levels favoring different reactions .
Propiedades
IUPAC Name |
(2-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)15-7-5-4-6-14(15)16(19)12-8-10-13(18)11-9-12/h4-11,16H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFGRRTBSGFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

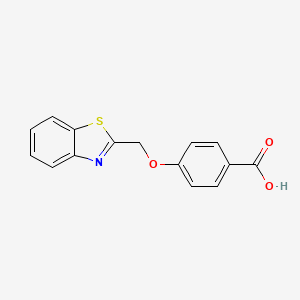

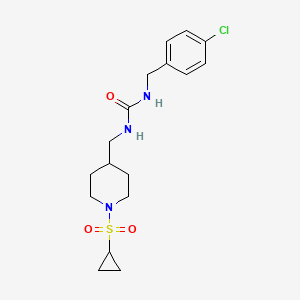
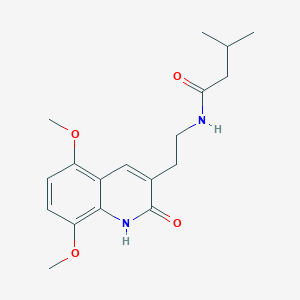

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
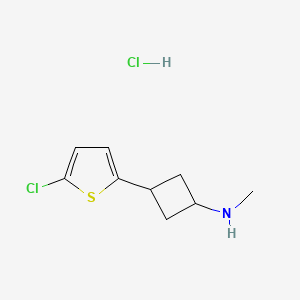
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
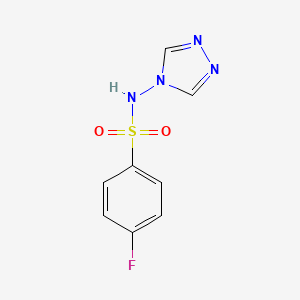
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
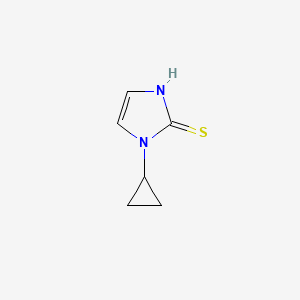
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)